
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Overview
Description
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and inhibiting the transcription of target genes. This leads to the downregulation of genes involved in cell proliferation, inflammation, and other disease processes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential as a therapeutic agent for metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the cell type and experimental conditions used. In addition, the synthesis of N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One area of interest is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in different diseases. Finally, the combination of BET inhibitors with other therapeutic agents, such as chemotherapy or immunotherapy, is being explored as a potential strategy to enhance their efficacy.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is a promising small molecule compound with potential therapeutic applications in cancer, inflammation, and metabolic disorders. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of genes involved in disease processes. Despite its advantages, the synthesis of N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is complex, and its potency and selectivity may vary depending on the experimental conditions used. However, the future directions for research on N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide are promising, and further studies are warranted to fully explore its therapeutic potential.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been found to inhibit the activity of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the progression of several diseases, including cancer and inflammation.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-13-4-7-18(11-14(13)2)28(26,27)20-9-5-16(12-23-20)21(25)24-17-6-8-19(22)15(3)10-17/h4-12H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHOXYCBFPLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



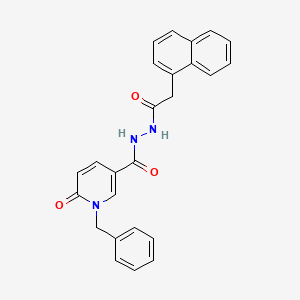
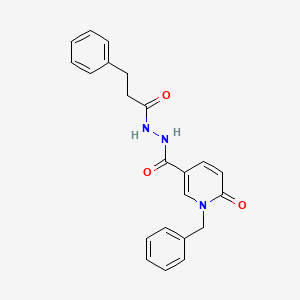
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B3206128.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![3-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206143.png)

![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3206160.png)
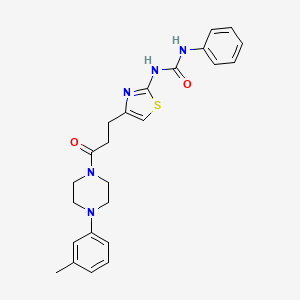
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3206173.png)

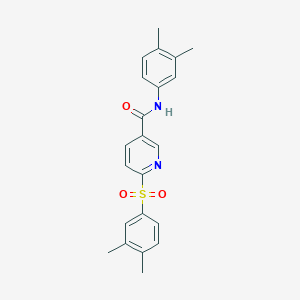
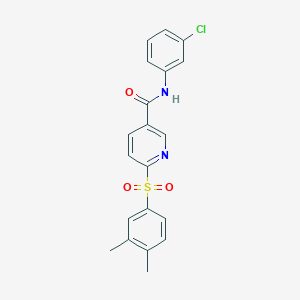
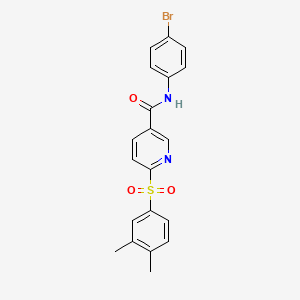
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)